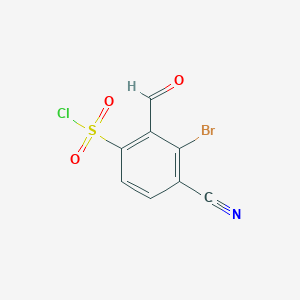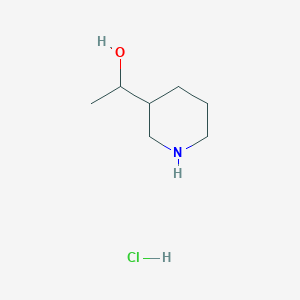
3-(2-Cyclohexylethyl)pyrrolidine hydrochloride
Overview
Description
3-(2-Cyclohexylethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a cyclohexylethyl group attached to the second carbon of the pyrrolidine ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclohexyl ethylamine and a suitable pyrrolidine derivative.
Reaction Conditions: The reaction involves the formation of an amide bond between the cyclohexyl ethylamine and the pyrrolidine derivative. This is usually achieved under acidic conditions, often using a strong acid like hydrochloric acid to protonate the amine group, facilitating the formation of the amide bond.
Purification: The resulting product is then purified through recrystallization or other suitable purification techniques to obtain the pure hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule, such as converting ketones to alcohols.
Substitution: Substitution reactions can occur at various positions on the pyrrolidine ring, often involving the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted pyrrolidines and cyclohexylethyl derivatives.
Scientific Research Applications
3-(2-Cyclohexylethyl)pyrrolidine hydrochloride is utilized in various scientific research fields due to its unique chemical properties:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the interactions of pyrrolidine derivatives with biological targets, such as enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials, leveraging its chemical reactivity and stability.
Mechanism of Action
3-(2-Cyclohexylethyl)pyrrolidine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Pyrrolidine Derivatives: Other pyrrolidine derivatives may have different substituents or functional groups, leading to variations in reactivity and biological activity.
Cyclohexyl Compounds: Compounds with cyclohexyl groups attached to different heterocycles or other structures may exhibit different chemical properties and applications.
Hydrochloride Salts: The hydrochloride form of various compounds can influence solubility, stability, and bioavailability, making it distinct from other salt forms.
Comparison with Similar Compounds
3-(2-Cyclohexylethyl)pyrrolidine
Cyclohexylamine derivatives
Other pyrrolidine derivatives with different substituents
This detailed overview provides a comprehensive understanding of 3-(2-Cyclohexylethyl)pyrrolidine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(2-cyclohexylethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQZTYXWXSNBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


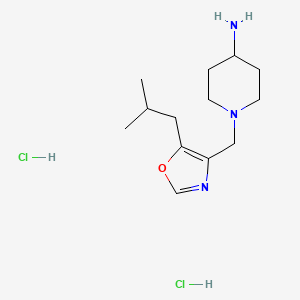


![3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol](/img/structure/B1484932.png)
![1-(3-{[trans-2-Hydroxycyclobutyl]amino}propyl)pyrrolidin-2-one](/img/structure/B1484933.png)

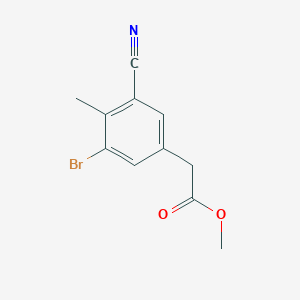
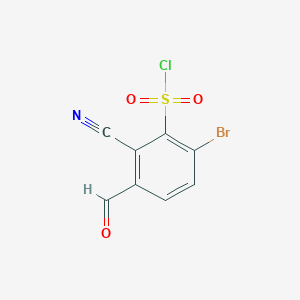
![1-(4-Methoxy-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484941.png)
